An In-depth Technical Guide to the Physical and Chemical Properties of 4'-Aminoacetophenone Hydrochloride
An In-depth Technical Guide to the Physical and Chemical Properties of 4'-Aminoacetophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4'-Aminoacetophenone Hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document presents quantitative data in structured tables, details experimental methodologies, and provides visualizations for key processes.
General and Structural Information
4'-Aminoacetophenone Hydrochloride is the hydrochloride salt of the organic compound 4'-Aminoacetophenone. The addition of hydrochloric acid to the amino group of 4'-Aminoacetophenone increases its polarity and, consequently, its solubility in aqueous solutions.
| Identifier | Value |
| IUPAC Name | 1-(4-aminophenyl)ethanone;hydrochloride[1] |
| Synonyms | 4'-Aminoacetophenone HCl, p-Aminoacetophenone hydrochloride, 1-(4-Aminophenyl)ethanone hydrochloride |
| CAS Number | 41784-08-1[1][2] |
| Molecular Formula | C₈H₁₀ClNO[1][2] |
| Molecular Weight | 171.62 g/mol [1][2] |
| Parent Compound | 4-Aminoacetophenone (CAS: 99-92-3)[3] |
Physical Properties
The physical properties of 4'-Aminoacetophenone Hydrochloride are summarized below. It is important to note that while some data for the hydrochloride salt is available, much of the publicly accessible information pertains to its parent compound, 4'-Aminoacetophenone.
| Property | Value |
| Appearance | White to light yellow powder or crystals.[4][5] |
| Melting Point | Data for the hydrochloride salt is not readily available. The parent compound, 4-Aminoacetophenone, has a melting point range of 103-107 °C. |
| Boiling Point | Not applicable for the salt; the parent compound boils at 293-295 °C.[6] |
| Solubility | Soluble in water.[4] The parent compound is soluble in hot water, ethanol, ether, and dilute acids, with limited solubility in benzene and cold water.[6] |
Chemical Properties and Reactivity
4'-Aminoacetophenone Hydrochloride is generally stable under normal conditions.[7] However, it is advisable to store it in a cool, dark place and to avoid contact with strong oxidizing agents.[8] The reactivity of the compound is primarily dictated by the functional groups of its parent molecule, 4-Aminoacetophenone.
The aromatic amine can undergo diazotization reactions, and the ketone functional group can participate in various condensation reactions. For instance, 4-Aminoacetophenone can be used in the synthesis of chalcone derivatives and azo dyes.[9]
Experimental Protocols
Detailed methodologies for determining the key physical and chemical properties of 4'-Aminoacetophenone Hydrochloride are provided below.
Synthesis of 4'-Aminoacetophenone Hydrochloride
This protocol describes the preparation of 4'-Aminoacetophenone Hydrochloride from 4-Aminoacetophenone.
Materials:
-
4'-Aminoacetophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve a known quantity of 4'-Aminoacetophenone in a minimal amount of ethanol in a beaker with stirring.
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution.
-
Continue stirring the mixture at room temperature for 1-2 hours. A precipitate of 4'-Aminoacetophenone Hydrochloride should form.
-
To enhance precipitation, the mixture can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and impurities.
-
Dry the purified 4'-Aminoacetophenone Hydrochloride in a vacuum oven at a low temperature.
Caption: Workflow for the synthesis of 4'-Aminoacetophenone Hydrochloride.
Melting Point Determination
This protocol outlines the determination of the melting point using the capillary method.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of 4'-Aminoacetophenone Hydrochloride
-
Mortar and pestle
Procedure:
-
Ensure the sample is finely powdered by grinding it in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Caption: Experimental workflow for melting point determination.
Quantitative Solubility Determination (UV-Vis Spectroscopy)
This protocol describes a method to quantify the solubility of 4'-Aminoacetophenone Hydrochloride in a given solvent.
Materials:
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvent of interest (e.g., water, ethanol)
-
Sample of 4'-Aminoacetophenone Hydrochloride
Procedure:
-
Preparation of a Standard Stock Solution: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution to create standards of varying known concentrations.
-
Determination of λmax: Scan one of the standard solutions across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).
-
Generation of a Calibration Curve: Measure the absorbance of each calibration standard at the λmax. Plot a graph of absorbance versus concentration. This is the calibration curve.
-
Preparation of a Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a container. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Analysis: Filter the saturated solution to remove any undissolved solid. Dilute a known volume of the clear filtrate with the solvent to bring its absorbance within the range of the calibration curve.
-
Concentration Determination: Measure the absorbance of the diluted sample at the λmax. Use the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at that temperature.
Caption: Workflow for quantitative solubility determination using UV-Vis spectroscopy.
Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of 4'-Aminoacetophenone Hydrochloride in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
The solution should be free of any solid particles. If particulates are present, filter the solution into the NMR tube.
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a small amount of the mixture into a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.
Stability and Storage
4'-Aminoacetophenone Hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[7] While specific stability studies are not widely published, as a hydrochloride salt of an amine, it is expected to be more stable to oxidation than its free base. For long-term storage, refrigeration is recommended. For products without a specified expiration date, it is good practice to re-evaluate their quality after one year.[10]
Logical Relationships in Analysis
The physical and chemical properties of 4'-Aminoacetophenone Hydrochloride are interconnected and influence the selection of appropriate analytical methods and handling procedures.
Caption: Interrelationship of properties and analytical methods for 4'-Aminoacetophenone HCl.
References
- 1. 4'-Aminoacetophenone Hydrochloride | C8H10ClNO | CID 23333831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-AMINOACETOPHENONE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-AMINOACETOPHENONE HYDROCHLORIDE CAS#: 41784-08-1 [m.chemicalbook.com]
- 5. 4'-Aminoacetophenone Hydrochloride | 41784-08-1 | TCI Deutschland GmbH [tcichemicals.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. lobachemie.com [lobachemie.com]
- 8. 4'-Aminoacetophenone, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]
- 10. 4′-氨基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
